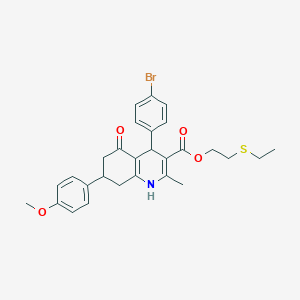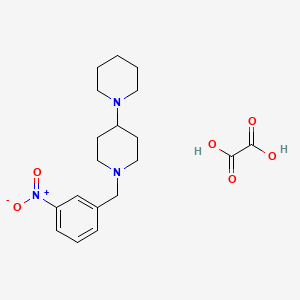![molecular formula C24H29ClN2O3 B5121166 4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)
4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-protected 4-chlorostilbazole and has been used in various scientific studies due to its unique chemical properties. In
作用機序
Boc-protected 4-chlorostilbazole works by binding to specific proteins and altering their function. It has been shown to bind to tubulin, a protein involved in cell division, and inhibit its function. This inhibition leads to the disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
Boc-protected 4-chlorostilbazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using Boc-protected 4-chlorostilbazole in lab experiments is its ability to selectively bind to specific proteins, which allows for the study of specific cellular processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results obtained in experiments.
将来の方向性
There are several future directions for the use of Boc-protected 4-chlorostilbazole in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Another direction is the use of Boc-protected 4-chlorostilbazole as a fluorescent probe for the detection of protein-protein interactions. Additionally, the use of Boc-protected 4-chlorostilbazole in photodynamic therapy is an area of ongoing research.
In conclusion, Boc-protected 4-chlorostilbazole is a chemical compound with unique chemical properties that has been used in various scientific studies. Its ability to selectively bind to specific proteins makes it a valuable tool for the study of specific cellular processes. However, its potential toxicity is a limitation that must be considered in lab experiments. Ongoing research in the development of new drugs and the use of Boc-protected 4-chlorostilbazole in photodynamic therapy and as a fluorescent probe for the detection of protein-protein interactions shows promise for future use in scientific research.
合成法
The synthesis of Boc-protected 4-chlorostilbazole involves several chemical reactions. The first step is the formation of 4-chlorostilbazole by reacting 4-chlorobenzoic acid and 4-chloroaniline in the presence of a catalyst. The resulting compound is then reacted with butyl bromide to form 4-butoxy-4'-chlorostilbene. The final step involves the protection of the amine group with Boc anhydride to form Boc-protected 4-chlorostilbazole.
科学的研究の応用
Boc-protected 4-chlorostilbazole has been used in various scientific studies due to its unique chemical properties. It has been used as a fluorescent probe for the detection of protein-protein interactions, as well as a photosensitizer for photodynamic therapy. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-4-7-16-30-21-14-10-19(11-15-21)23(28)26-22(24(29)27(5-2)6-3)17-18-8-12-20(25)13-9-18/h8-15,17H,4-7,16H2,1-3H3,(H,26,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWBEFLUHHWRQ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)

![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)
![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)